10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

Description

Properties

InChI |

InChI=1S/C21H16NO2.FHO3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;1-5(2,3)4/h2-14H,1H3;(H,2,3,4)/q+1;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGQABMILTYHNY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

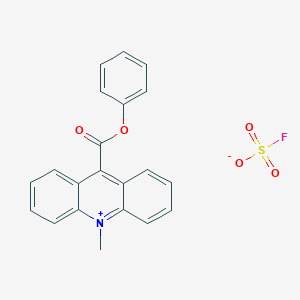

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.[O-]S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584914 |

Source

|

| Record name | 10-Methyl-9-(phenoxycarbonyl)acridin-10-ium sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149300-54-9 |

Source

|

| Record name | 10-Methyl-9-(phenoxycarbonyl)acridin-10-ium sulfurofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Validated Synthesis Protocol for 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Acridinium esters are a cornerstone of modern chemiluminescence-based diagnostics, prized for their high quantum yields and rapid light emission kinetics.[1] The 10-Methyl-9-(phenoxycarbonyl)acridinium (AP-AE) scaffold, in particular, serves as a versatile platform for developing highly sensitive labels for immunoassays and nucleic acid probe assays.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate. Moving beyond a mere recitation of steps, this document elucidates the causal-mechanistic framework behind the synthetic strategy, offering researchers the foundational knowledge required for robust process control, troubleshooting, and derivative synthesis. The protocol is presented as a self-validating system, with in-process controls and characterization checkpoints to ensure the integrity of intermediates and the final product.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target acridinium salt is logically approached through a two-part strategy. The core acridine heterocycle is first functionalized at the C9 position with the phenoxycarbonyl group, followed by quaternization of the heterocyclic nitrogen at N10. This sequence is paramount; attempting N-methylation prior to esterification is complicated by the altered reactivity of the acridinium ring.

Our retrosynthetic pathway deconstructs the target molecule as follows:

-

N10-C10 Disconnection : The final step is the methylation of the acridine nitrogen. This identifies the key precursor: 9-Phenoxycarbonylacridine . The choice of methylating agent, in this case, Methyl Fluorosulfonate (CH₃SO₃F), directly installs the required fluorosulfonate counter-ion.

-

C9-Ester Disconnection : The phenoxycarbonyl group is installed via an esterification reaction. This points to Acridine-9-carbonyl chloride as a highly reactive acylating agent and Phenol as the nucleophile.

-

C9-Carboxyl Activation : The acyl chloride is a transient, activated form of the stable starting material, Acridine-9-carboxylic acid .

This strategic breakdown informs our forward synthesis, ensuring a high-yield, controllable, and scalable process.

Sources

chemical properties of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

An In-Depth Technical Guide to the Chemical Properties of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

Executive Summary: This guide provides a comprehensive technical overview of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate, a prominent member of the acridinium ester class of chemiluminescent compounds. Acridinium esters are renowned for their high quantum yield, rapid light emission kinetics, and utility in high-sensitivity analytical assays.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's core chemical properties, including its structure, synthesis, stability, and spectroscopic characteristics. A central focus is the mechanism of its chemiluminescent reaction, which underpins its widespread application in clinical diagnostics, environmental monitoring, and forensic science.[1][3] The guide also presents practical experimental protocols and discusses the structure-property relationships that govern its performance as a superior labeling reagent.

Introduction to Acridinium Ester Chemiluminescence

Acridinium ester technology has become a cornerstone in the field of analytical chemistry, particularly for immunoassays and nucleic acid detection.[3][4] Unlike enzymatic chemiluminescence systems (e.g., those using luminol or AMPPD), acridinium esters are directly chemiluminescent, meaning they produce light via a chemical reaction without the need for enzyme catalysis.[4] This direct mechanism simplifies assay design, reduces potential interference, and contributes to a higher signal-to-noise ratio.[2]

The key advantages of acridinium esters like 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate include:

-

High Sensitivity: They exhibit high quantum yields, enabling the detection of trace amounts of analytes.[1]

-

Rapid Kinetics: Light emission occurs within seconds of triggering the reaction, facilitating rapid measurements suitable for high-throughput automated analyzers.[2]

-

Low Background: The light-generating reaction is highly specific, resulting in minimal background noise and enhanced assay precision.[1]

-

Versatility: The acridinium core can be readily modified, and the molecule can be covalently attached to biomolecules like antibodies and nucleic acids, making it a versatile labeling reagent.[2][4]

Molecular Structure and Synthesis

Core Molecular Identity

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is an organic salt consisting of a cationic acridinium ester and a fluorosulfonate anion. The cation is the active chemiluminescent moiety.

The structure features a central, N-methylated acridinium ring system. At the C9 position, a phenoxycarbonyl group is attached, which serves as the leaving group during the chemiluminescent reaction.

Caption: Molecular structure of the subject compound.

General Synthesis Outline

The synthesis of acridinium esters generally involves a multi-step process. While specific protocols for the fluorosulfonate salt are proprietary, a representative pathway can be outlined based on the synthesis of related trifluoromethanesulfonate (triflate) salts, which are chemically very similar.[8]

The core principle is the esterification of an activated acridine-9-carboxylic acid derivative with a phenol.

Caption: Generalized synthetic workflow for acridinium esters.

This process highlights the key transformations: N-alkylation of the acridine ring, activation of the carboxylic acid at the 9-position, and subsequent esterification with the desired phenol leaving group. The choice of counter-ion (fluorosulfonate vs. triflate) depends on the alkylating agent used.

Physicochemical Properties

Solubility

The compound's solubility is critical for its application in biological assays, which are typically aqueous. It is generally soluble in polar aprotic solvents.

| Solvent | Concentration/Notes | Reference(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [9] |

| Dimethyl sulfoxide (DMSO) | 20 - 35.71 mg/mL (may require warming) | [5][9] |

| DMSO:PBS (pH 7.2) (1:6) | 0.15 mg/mL | [9] |

Expert Insight: The limited aqueous solubility necessitates the preparation of concentrated stock solutions in an organic solvent like DMSO or DMF, which are then diluted into the final aqueous assay buffer. Care must be taken to avoid precipitation upon dilution.

Stability

A key characteristic of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is its limited stability in solution, particularly in aqueous media.[5][10]

-

Hydrolytic Stability: The ester linkage is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent. The acridinium ring itself is vulnerable to nucleophilic attack by hydroxide ions at the C9 position, leading to the formation of a non-chemiluminescent "pseudo-base".[11] This degradation pathway is a primary reason for signal loss over time in alkaline solutions.

-

Solvent Stability: It is recommended that solutions be prepared freshly before use to ensure maximum chemiluminescent activity.[5][10] For storage, weakly acidic buffers and the removal of oxygen can enhance stability.[12]

-

Thermal and Photostability: The compound should be stored at 4°C, protected from light and moisture, to minimize degradation.[5] In its solid form, it is stable for extended periods (≥ 4 years).[9]

The stability is influenced by substituents on both the acridine and the phenoxy rings. Electron-withdrawing groups on the phenoxy ring can increase susceptibility to decomposition, while bulky groups that sterically hinder nucleophilic attack can enhance stability.[8][12]

Spectroscopic Profile

The spectroscopic properties are fundamental to understanding the compound's interaction with light.

| Property | Wavelength (nm) | Reference(s) |

| UV-Vis Absorption Maxima (λmax) | 262, 267, 285, 425 | [9] |

| Chemiluminescence Emission Maximum (λem) | ~430 - 435 | [13][14] |

The absorption spectrum is characteristic of the acridinium ring system. The chemiluminescence emission does not come from the acridinium ester itself, but rather from its reaction product, the electronically excited N-methylacridone, which emits a characteristic blue light as it relaxes to its ground state.[9][11]

The Chemiluminescence Reaction

The utility of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is derived entirely from its ability to produce light upon oxidation. The reaction is typically triggered by an alkaline solution of hydrogen peroxide.

Mechanism of Light Emission

The process is a multi-step reaction that proceeds through a high-energy intermediate.[11][15][16]

-

Nucleophilic Attack: In an alkaline environment, hydrogen peroxide exists in equilibrium with its anionic form, the hydroperoxide anion (OOH⁻). This potent nucleophile attacks the electron-deficient C9 carbon of the acridinium ring.[11]

-

Intermediate Formation: This attack forms a transient, unstable peroxide adduct.

-

Dioxetanone Formation: The adduct rapidly cyclizes, expelling the phenoxy leaving group to form a highly strained, four-membered 1,2-dioxetanone ring.[15][16]

-

Decomposition and Excitation: The high ring strain of the dioxetanone causes it to decompose, cleaving into carbon dioxide and an electronically excited singlet state of 10-methyl-9-acridone (NMA*).

-

Photon Emission: The excited NMA* relaxes to its stable ground state by emitting a photon of light (~430 nm).

Caption: Workflow of a typical acridinium ester-based sandwich immunoassay.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Adherence to these steps ensures reproducibility. All solutions, especially the acridinium ester stock, must be prepared fresh for optimal results.

Preparation of Stock Solutions

Causality: Due to the compound's instability in aqueous solutions and its high reactivity, using a dry, aprotic solvent is critical for the stock solution to prevent premature degradation and ensure accurate concentration.

-

Reagent Handling: Allow the vial of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [12]3. Stock Preparation: Prepare a concentrated stock solution, for example, 10 mg/mL in DMSO. This corresponds to approximately 24.2 mM. Ensure the compound is fully dissolved; gentle warming (to 60°C) or ultrasonication may be required. [5]4. Storage: While immediate use is highly recommended, if temporary storage is necessary, blanket the stock solution with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C or below, protected from light. Do not store for extended periods.

General Protocol for Chemiluminescence Measurement

Causality: This protocol uses a two-reagent trigger system to separate the oxidant from the base. This prevents the rapid degradation of hydrogen peroxide under alkaline conditions and allows for precise initiation of the chemiluminescent reaction upon mixing in the luminometer.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for your sample (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Working AE Solution: Dilute the stock solution of acridinium ester into the Assay Buffer to the desired final concentration. Prepare this solution immediately before the experiment.

-

Trigger Reagent A (Oxidant): Prepare a solution of hydrogen peroxide (e.g., 0.5% v/v) in dilute acid (e.g., 0.1 M HNO₃) to maintain stability.

-

Trigger Reagent B (Base): Prepare an alkaline solution (e.g., 0.25 M NaOH) to raise the pH and initiate the reaction. Surfactants like CTAC can be included in this reagent if desired.

-

-

Measurement Procedure:

-

Pipette the sample containing the acridinium ester (or the working AE solution for a standard curve) into a luminometer tube or well of a microplate.

-

Place the tube/plate into a luminometer equipped with reagent injectors.

-

Program the luminometer to inject Trigger Reagent A followed immediately by Trigger Reagent B (or a pre-mixed single trigger solution, though this is less stable).

-

Initiate the measurement. The instrument will inject the trigger solutions and integrate the light output over a defined period (typically 1-5 seconds).

-

The output is recorded as Relative Light Units (RLU).

-

Conclusion

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate stands out as a premier chemiluminescent agent. Its chemical properties—specifically, a reaction mechanism that affords high quantum efficiency and rapid light kinetics—are the basis for its exceptional performance in sensitive analytical applications. Understanding its structure, the nuances of its stability, and the factors that modulate its light output is paramount for researchers and developers seeking to harness its full potential. By leveraging these insights, scientists can design and implement robust, ultra-sensitive assays that advance the frontiers of diagnostics and scientific discovery.

References

-

Luminescence. 2014 Nov;29(7):929-32. Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II). [Link]

-

PLoS One. 2014; 9(4): e95248. Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags. [Link]

-

Bioconjug Chem. 2015 Mar 18;26(3):539-49. Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups. [Link]

-

J Org Chem. 2017 Mar 3;82(5):2450-2461. Strongly Chemiluminescent Acridinium Esters under Neutral Conditions: Synthesis, Properties, Determination, and Theoretical Study. [Link]

-

J Oleo Sci. 2021;70(11):1677-1684. Acridinium Ester Chemiluminescence: Methyl Substitution on the Acridine Moiety. [Link]

-

ResearchGate. Synthesis of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates: Effects of the leaving group on chemiluminescent properties. [Link]

-

PubChem. 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate. [Link]

- Google Patents.

-

Molecules. 2023 May; 28(11): 4478. What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens. [Link]

-

Cardiff University ORCA. Development of a series of modified acridinium esters for use in clinical diagnostics. [Link]

-

PubChemLite. 10-methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate (C21H16NO2). [Link]

-

AdooQ BioScience. 10-Methyl-9-(phenoxycarbonyl)acridinium (fluorosulfonate). [Link]

-

J Org Chem. 2017 Mar 3;82(5):2450-2461. Strongly Chemiluminescent Acridinium Esters under Neutral Conditions: Synthesis, Properties, Determination, and Theoretical Study. [Link]

-

ResearchGate. 9-(2-Ethylphenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate. [Link]

-

ResearchGate. Mechanism of the CL of acridinium esters. [Link]

-

ResearchGate. 9-(4-Fluorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate. [Link]

-

Medison Ventures. 10-Methyl-9-(phenoxycarbonyl)acridinium (fluorosulfonate). [Link]

Sources

- 1. The Unique Properties of Acridinium Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. What are the advantages of acridine esters compared with other chemiluminescent reagents [vacutaineradditives.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | C21H16FNO5S | CID 16218376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

The Illuminating Reaction: A Technical Guide to the Chemiluminescence of 10-Methyl-9-(phenoxycarbonyl)acridinium Fluorosulfonate

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core mechanism behind the chemiluminescence of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate, a prominent member of the acridinium ester class of compounds. This document will delve into the fundamental chemical transformations that lead to light emission, offer practical insights for experimental design, and provide detailed protocols for the reliable and reproducible measurement of this fascinating phenomenon.

Introduction: The Power of Acridinium Esters in Ultrasensitive Detection

Acridinium esters are renowned for their high quantum yield and favorable reaction kinetics, making them exceptional labels in a variety of bioanalytical applications, particularly in chemiluminescence immunoassays (CLIA).[1][2] Their ability to produce a rapid and intense flash of light upon reaction with an oxidant under specific conditions allows for the detection of minute quantities of target analytes with exceptional sensitivity and a wide dynamic range.[3] At the heart of this technology lies a fascinating and elegant chemical mechanism, which this guide will now elucidate.

The Core Mechanism: A Step-by-Step Journey to Light Emission

The chemiluminescence of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is triggered by its reaction with hydrogen peroxide (H₂O₂) in an alkaline environment.[4][5] The overall process can be dissected into a series of key steps, each contributing to the ultimate generation of photons. The efficiency of this light emission is the result of a delicate competition between the productive chemiluminescent pathway and non-luminescent side reactions, such as hydrolysis.[6][7]

The fundamental reaction begins with the nucleophilic attack of a hydroperoxide anion (OOH⁻), formed from hydrogen peroxide under basic conditions, on the electron-deficient C9 carbon of the acridinium core.[7][8] This initial step is crucial and sets the stage for the subsequent formation of a highly unstable intermediate.

The subsequent intramolecular cyclization leads to the formation of a transient, high-energy 1,2-dioxetanone intermediate.[9] This four-membered ring structure is highly strained and readily undergoes decomposition. It is the breakdown of this dioxetanone that provides the energy required to electronically excite the final product.

Upon decomposition, the 1,2-dioxetanone intermediate releases carbon dioxide and forms the electronically excited singlet state of 10-methyl-9-acridinone.[6][9] This excited molecule is the ultimate light emitter. As the excited 10-methyl-9-acridinone relaxes to its stable ground state, it releases the excess energy in the form of a photon, resulting in the characteristic glow of chemiluminescence.[10] The wavelength of the emitted light is typically around 450 nm, which corresponds to blue light.[11]

It is important to note that while the primary and most commonly utilized trigger is hydrogen peroxide under alkaline conditions, other reactive oxygen species, such as superoxide anions (O₂⁻), can also initiate the chemiluminescent reaction, potentially even under near-neutral conditions.[4][12]

Visualizing the Mechanism: The Chemiluminescent Pathway

Caption: The chemiluminescent reaction pathway of 10-Methyl-9-(phenoxycarbonyl)acridinium.

Experimental Protocol: Quantifying Chemiluminescence

The following protocol provides a robust framework for the measurement of chemiluminescence from 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate. This self-validating system includes necessary controls and calibration steps to ensure data integrity.

Materials and Reagents

-

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate: Stock solution prepared in a suitable organic solvent such as DMSO or DMF. Note that the compound can be unstable in solution, so freshly prepared solutions are recommended.[13][14]

-

Trigger Solution A (Acidic): 0.1 M Nitric Acid or similar.

-

Trigger Solution B (Basic Oxidant): 0.25 M Sodium Hydroxide containing 0.1% (v/v) Hydrogen Peroxide.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Luminometer: Capable of injecting reagents and measuring light emission with high temporal resolution.

-

Microplates: 96-well white opaque microplates are recommended to maximize light reflection and minimize crosstalk.

Experimental Workflow

-

Preparation of Acridinium Ester Working Solution:

-

Thaw the stock solution of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate.

-

Prepare serial dilutions of the acridinium ester in the assay buffer to the desired concentrations. It is crucial to determine the optimal concentration range for your specific application and instrument.

-

-

Assay Setup:

-

Pipette 25 µL of each acridinium ester dilution into the wells of the white opaque microplate. Include wells with assay buffer only as a background control.

-

Place the microplate into the luminometer.

-

-

Initiation and Measurement:

-

Program the luminometer to inject 100 µL of Trigger Solution A into each well, followed by a brief incubation (e.g., 1-2 seconds). This step helps to hydrolyze any non-chemiluminescent pseudobase forms of the acridinium ester.[15]

-

Immediately following, program the luminometer to inject 100 µL of Trigger Solution B to initiate the chemiluminescent reaction.

-

Measure the light emission (in Relative Light Units, RLU) immediately after the injection of Trigger Solution B. The light flash is typically rapid, so an integration time of 1-5 seconds is usually sufficient.

-

-

Data Analysis:

-

Subtract the average RLU of the background control wells from the RLU of the sample wells.

-

Plot the net RLU against the concentration of the acridinium ester to generate a dose-response curve.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the quantification of acridinium ester chemiluminescence.

Data Presentation: Expected Results and Interpretation

The chemiluminescent signal generated from 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is directly proportional to its concentration over a certain range. The data obtained from the experimental protocol can be summarized in a table for clear comparison.

| Acridinium Ester Concentration (M) | Average RLU | Net RLU (Sample - Background) |

| 1 x 10⁻⁹ | 1,500,000 | 1,499,500 |

| 1 x 10⁻¹⁰ | 155,000 | 154,500 |

| 1 x 10⁻¹¹ | 16,000 | 15,500 |

| 1 x 10⁻¹² | 2,000 | 1,500 |

| Background Control | 500 | 0 |

Note: The RLU values presented are illustrative and will vary depending on the specific luminometer, reagents, and experimental conditions.

The resulting dose-response curve, when plotted on a log-log scale, should exhibit a linear relationship between the concentration of the acridinium ester and the measured light output within the dynamic range of the assay. This relationship is fundamental for the development of quantitative assays.

Conclusion: A Bright Future for Ultrasensitive Detection

The chemiluminescence of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is a powerful analytical tool, underpinned by a well-understood and elegant chemical mechanism. By grasping the intricacies of this reaction, from the initial nucleophilic attack to the final emission of light, researchers can effectively harness its potential for a wide array of applications, from clinical diagnostics to environmental monitoring. The provided experimental protocol offers a reliable starting point for the accurate and reproducible quantification of this remarkable chemiluminescent reporter. As our understanding of these complex processes continues to evolve, so too will the innovative applications that they enable.

References

- USRE39047E1 - Luminescence by reacting an acridinium ester with superoxide - Google Patents. (n.d.).

-

Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications. (n.d.). Retrieved from [Link]

- US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays - Google Patents. (n.d.).

-

Chemiluminogenic features of 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates alkyl substituted at the benzene ring in aqueous media - PubMed. (2011). Retrieved from [Link]

-

The reaction of acridinium thioester with hydrogen peroxide anions in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates: Effects of the leaving group on chemiluminescent properties | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemiluminogenic Features of 10-Methyl-9-(phenoxycarbonyl)acridinium Trifluoromethanesulfonates Alkyl Substituted at the Benzene Ring in Aqueous Media | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanism of the CL of acridinium esters. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Flow injection analysis of H2O2 in natural waters using acridinium ester chemiluminescence: method development and optimization using a kinetic model - PubMed. (2007). Retrieved from [Link]

-

Why Do Ionic Surfactants Significantly Alter the Chemiluminogenic Properties of Acridinium Salt? - MDPI. (2024). Retrieved from [Link]

-

Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by acridinium ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing). (n.d.). Retrieved from [Link]

-

GeneMedi's protocol / procedure for the diagnostics application-CLIA. (n.d.). Retrieved from [Link]

-

Chemiluminescent Immunoassay (CLIA) Principles, Techniques, and Applications. (2025). Retrieved from [Link]

-

ACRIDINIUM ESTER LABELLING AND CHARACTERIZATION OF BOVINE CARDIAC TROPONIN (CTn-I) SPECIFIC MONOCLONAL ANTIBODIES - JournalAgent. (n.d.). Retrieved from [Link]

-

Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - NIH. (2017). Retrieved from [Link]

Sources

- 1. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by acridinium ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. genemedi.net [genemedi.net]

- 3. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USRE39047E1 - Luminescence by reacting an acridinium ester with superoxide - Google Patents [patents.google.com]

- 5. Lumiwox™ acridinium NHS ester | AAT Bioquest [aatbio.com]

- 6. Chemiluminogenic features of 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates alkyl substituted at the benzene ring in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. US7319041B2 - Applications of acridinium compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate CAS number and molecular structure

An In-Depth Technical Guide to 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate, a prominent member of the acridinium ester class of chemiluminescent reagents. Designed for researchers, scientists, and professionals in drug development and clinical diagnostics, this document delves into the compound's core properties, mechanism of action, and practical applications, with a focus on its role in high-sensitivity immunoassays.

Core Compound Identification and Properties

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate is a high-performance chemiluminescent dye valued for its ability to generate light under neutral or basic conditions upon oxidation.[1][2][3] Its structure consists of a central acridinium core, a methyl group at the nitrogen (N10 position), and a phenoxycarbonyl leaving group at the C9 position, with fluorosulfonate as the counter-ion. This specific arrangement is critical to its stability and light-emitting properties.

Molecular Structure:

-

Cation: 10-Methyl-9-(phenoxycarbonyl)acridinium

-

Anion: Fluorosulfonate

The compound is often referred to by the synonym PMAC.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 149300-54-9 | [1][4] |

| Molecular Formula | C₂₁H₁₆FNO₅S | [1][4] |

| Molecular Weight | 413.42 g/mol | [1][4][5] |

| Appearance | Solid |

| Solubility | Soluble in DMSO, DMF |[1][6] |

The Mechanism of Chemiluminescence: From Trigger to Photon

The utility of acridinium esters is rooted in their efficient generation of light through a well-defined chemical reaction. Unlike enzyme-dependent systems, the light emission is direct, rapid, and boasts a high quantum yield, making it ideal for sensitive detection.[7] The process is a "flash" type reaction, typically completing within seconds, which facilitates high-throughput analysis.[8]

The reaction is initiated by a trigger solution, typically containing hydrogen peroxide (H₂O₂) in an alkaline buffer.[7][8] The key mechanistic steps are as follows:

-

Nucleophilic Attack: In an alkaline environment, hydrogen peroxide forms the hydroperoxide anion (OOH⁻). This potent nucleophile attacks the electron-deficient C9 carbon of the acridinium ring.[9][10]

-

Formation of Intermediate: This attack leads to the formation of a transient, unstable peroxy-adduct.[11]

-

Dioxetanone Formation: The intermediate rapidly rearranges and cyclizes, expelling the phenoxy leaving group to form a highly strained, energy-rich four-membered dioxetanone ring.[9][10][11]

-

Excited State Generation: The instability of the dioxetanone ring causes it to decompose, cleaving into carbon dioxide (CO₂) and an electronically excited singlet state of 10-methyl-9-acridone.[9][12]

-

Photon Emission: The excited 10-methyl-9-acridone relaxes to its stable ground state by emitting a photon of light. The emission spectrum is characteristic of the acridone fluorophore, with a maximum wavelength typically around 430 nm.[7][11]

This direct, catalyst-free mechanism results in very low background noise and a superior signal-to-noise ratio, which are critical for ultra-sensitive assays.[11]

Caption: The chemiluminescence pathway of acridinium esters.

Synthesis, Stability, and Handling

Synthesis: The synthesis of 10-methyl-9-(phenoxycarbonyl)acridinium salts generally involves the esterification of a 10-methylacridinium-9-carboxylic acid precursor or a related derivative. Various substituted phenols can be used to modify the leaving group, which in turn affects the compound's stability and light emission kinetics.[13] Electron-withdrawing groups on the phenoxy ring can enhance the leaving group's ability to depart, potentially accelerating the light-off reaction, while bulky ortho-substituents can sterically hinder hydrolysis and improve stability.[13]

Stability and Storage: Acridinium esters are susceptible to hydrolysis, particularly in alkaline conditions, which cleaves the ester bond and renders the molecule non-chemiluminescent. This necessitates careful handling and storage.

-

In Solution: The compound is unstable in solutions; freshly prepared solutions are highly recommended for optimal performance.[1]

-

As Solid: When stored as a solid, it should be kept at 4°C or colder (-20°C is common), sealed tightly, and protected from moisture and light.[1]

Safety and Handling: According to its Safety Data Sheet (SDS), 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate presents several hazards.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using.[14] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[14] |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water if in eyes.[14] |

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area.[14] |

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory when handling this compound.

Application in Chemiluminescence Immunoassays (CLIA)

The primary application for acridinium esters is as labels in immunoassays and nucleic acid hybridization assays.[6][11] Their small molecular size minimizes the risk of steric hindrance when covalently attached to large biomolecules like antibodies, preserving their biological activity.[8]

Principle of Acridinium Ester-Based Sandwich CLIA: A sandwich immunoassay is a common format for detecting an analyte (e.g., a protein biomarker).

-

Capture: A capture antibody, specific to one epitope of the analyte, is immobilized on a solid phase (e.g., magnetic beads or a microplate).

-

Analyte Binding: The sample containing the analyte is added, and the analyte binds to the capture antibody.

-

Detection: A second detection antibody, specific to a different epitope on the analyte, is added. This antibody has been covalently labeled with an acridinium ester.

-

Wash: Unbound reagents are washed away.

-

Trigger and Measure: Trigger solutions are added to initiate the chemiluminescent reaction. The resulting light emission is measured by a luminometer, and its intensity is directly proportional to the amount of analyte in the sample.[8]

Caption: Workflow for a sandwich chemiluminescence immunoassay (CLIA).

Experimental Protocol: General Antibody Labeling

This protocol provides a general framework for labeling an antibody with an acridinium ester. Typically, a derivative of the acridinium ester containing an N-hydroxysuccinimide (NHS) ester group is used to form a stable amide bond with primary amines (e.g., lysine residues) on the antibody.[15]

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

Acridinium-NHS ester.

-

Anhydrous Dimethylformamide (DMF) or DMSO.

-

Lysine solution (e.g., 10%) to quench the reaction.[15]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[15]

-

Column equilibration buffer.

Methodology:

-

Reagent Preparation:

-

Allow the antibody solution to come to room temperature. Adjust its concentration, typically to 2-5 mg/mL in a suitable labeling buffer.

-

Prepare a fresh stock solution of the Acridinium-NHS ester in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a calculated molar excess of the acridinium ester solution to the antibody solution. The optimal ratio must be determined empirically but often ranges from 5:1 to 20:1 (label:protein).

-

Incubate the mixture for 30-60 minutes at room temperature with gentle stirring.

-

-

Quenching:

-

Add a small volume of the lysine solution to the reaction mixture to quench any unreacted NHS-ester groups.[15]

-

Incubate for an additional 15 minutes.

-

-

Purification:

-

Separate the labeled antibody from the unreacted acridinium ester and byproducts using a pre-equilibrated size-exclusion chromatography column.

-

Collect fractions and measure the absorbance at 280 nm (for protein) and the characteristic absorbance of the acridinium label (e.g., ~370 nm) to identify the fractions containing the purified conjugate.

-

-

Characterization and Storage:

-

Pool the purified fractions. The labeling efficiency (moles of acridinium per mole of antibody) can be determined spectrophotometrically.

-

Store the labeled antibody conjugate under appropriate conditions (typically at 4°C with a preservative or frozen in aliquots at -20°C or -80°C).

-

Conclusion

10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate stands as a cornerstone reagent in the field of chemiluminescence. Its combination of a straightforward, non-enzymatic reaction mechanism, rapid light kinetics, and high quantum efficiency provides the foundation for some of the most sensitive analytical methods used in clinical diagnostics and life science research today. A thorough understanding of its chemistry, stability, and handling is paramount for harnessing its full potential in the development of robust and reliable immunoassays.

References

- Zomer, G., & Jacquemijns, M. (2001). Chemiluminescent reductive acridinium triggering (CRAT)

-

Pieńkos, M., & Zadykowicz, B. (2023). Proposed chemiluminescence mechanism of acridinium derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of the CL of acridinium esters. [Diagram]. Retrieved from ResearchGate. [Link]

-

Al-Attas, A. (2012). Development of a series of modified acridinium esters for use in clinical diagnostics. Cardiff University. ORCA. [Link]

-

Pieńkos, M., Zadykowicz, B., & Blazejowski, J. (2020). Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. International Journal of Molecular Sciences, 21(12), 4435. [Link]

-

theLabRat.com. (n.d.). Protocol for Chemiluminescence Labeling. Retrieved from theLabRat.com. [Link]

-

DC Chemicals. (n.d.). 10-METHYL-9-(PHENOXYCARBONYL)ACRIDINIUM FLUOROSULFONATE. Retrieved from DC Chemicals website. [Link]

-

Global Clinical Trial Data. (n.d.). 10-Methyl-9-(phenoxycarbonyl)acridinium (fluorosulfonate). Retrieved from Global Clinical Trial Data website. [Link]

-

Krzymiński, K., et al. (2011). Synthesis of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates: Effects of the leaving group on chemiluminescent properties. ResearchGate. [Link]

-

PubChemLite. (n.d.). 10-methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate (C21H16NO2). Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate. CID 16218376. Retrieved from PubChem. [Link]

-

Creative Diagnostics. (n.d.). Chemiluminescence Immunoassay Guide. Retrieved from Creative Diagnostics website. [Link]

-

Wang, Y., et al. (2017). Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4. Molecules, 22(5), 765. [Link]

- Trzybiński, D., et al. (2010). 9-(2-Ethylphenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3174.

-

Medison Ventures. (n.d.). 10-Methyl-9-(phenoxycarbonyl)acridinium (fluorosulfonate). Retrieved from Medison Ventures website. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 10-METHYL-9-(PHENOXYCARBONYL)ACRIDINIUM FLUOROSULFONATE |CAS 149300-54-9|DC Chemicals [dcchemicals.com]

- 3. 10-Methyl-9-(phenoxycarbonyl)acridinium (fluorosulfonate) | Global Clinical Trial Data [globalclinicaltrialdata.com]

- 4. scbt.com [scbt.com]

- 5. 10-Methyl-9-(phenoxycarbonyl)acridinium fluorosulfonate | C21H16FNO5S | CID 16218376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Protocol for Chemiluminescence Labeling [thelabrat.com]

An In-depth Technical Guide to the Photophysical Properties of Acridinium-Based Photocatalysts

Foreword: The Organic Revolution in Photoredox Catalysis

For over a decade, the landscape of synthetic organic chemistry has been reshaped by the advent of photoredox catalysis, a field historically dominated by precious metal complexes of iridium and ruthenium.[1][2][3][4] While undeniably powerful, the high cost, low crustal abundance, and inherent toxicity of these metals present significant barriers to sustainability and large-scale industrial application.[4][5][6] This challenge has catalyzed a vibrant search for alternatives, leading to the ascent of purely organic photocatalysts.

Among these, acridinium salts have emerged as a premier class of catalysts, offering compelling advantages.[2][7] First introduced in the context of photoredox catalysis by Fukuzumi and later popularized by Nicewicz and others, these dyes exhibit exceptionally strong excited-state redox potentials, chemical robustness, and high solubility in common organic solvents.[1][2][3] Crucially, their molecular framework is highly modular, allowing for the rational tuning of their photophysical and electrochemical properties through synthetic chemistry.[7][8][9][10] This guide provides a deep dive into the core photophysical principles governing acridinium photocatalysts, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to harness their full potential.

The Acridinium Core: A Tunable Platform for Photocatalysis

The power of acridinium photocatalysts lies in their inherent tunability. The photophysical properties are not static; they are a direct consequence of the catalyst's molecular architecture. Understanding this structure-property relationship is paramount for catalyst design and selection. The key modification sites are the N-10 position, the C-9 position, and the acridinium backbone itself.

-

N-10 Arylation: Early acridinium catalysts featured an N-methyl group. However, these were found to be susceptible to dealkylation, a deactivation pathway that bleaches the catalyst.[1][11] The development of N-aryl substituted acridiniums marked a significant leap forward, enhancing chemical stability.[1][3] Furthermore, modifying the electronics of the N-aryl ring can subtly influence excited-state lifetimes; electron-withdrawing groups tend to increase lifetimes, while sterically hindered N-aryl groups (e.g., N-xylyl) can temper non-radiative decay by restricting C-N bond rotation.[1][11]

-

C-9 Substitution: The substituent at the C-9 position has the most profound impact on the catalyst's excited state. The archetypal 9-mesityl-10-methylacridinium ([Acr⁺-Mes]) was designed to form a photoinduced charge-transfer (CT) state (Acr•–Mes•+).[11][12] In this state, the positive charge is localized on the mesityl ring. While this CT state has a long lifetime, it is significantly less oxidizing than the locally excited (LE) state of the acridinium core and can be prone to decomposition.[1][11][12] Consequently, modern catalyst design often seeks to mitigate this CT character by using less electron-rich aryl groups or sterically demanding substituents at the C-9 position to enhance the desired LE state reactivity.[11]

-

Core Modification: Extending the π-system of the acridinium core, for instance through benzannulation, results in redshifted absorption profiles.[1] The introduction of bulky groups, such as tert-butyl substituents at the 2,7-positions, can significantly enhance the excited-state lifetime by providing steric shielding and potentially altering decay pathways.[1]

The modularity of these synthetic handles allows for the creation of extensive libraries of acridinium catalysts with fine-tuned properties, a feat made more accessible by modern synthetic methods like late-stage C-H functionalization.[2][8][13]

The Photophysical Journey: From Light Absorption to Catalysis

The function of a photocatalyst is initiated by the absorption of a photon, triggering a cascade of photophysical events that culminate in electron transfer.

Light Absorption and Emission

Acridinium salts typically exhibit strong absorption bands in the violet-to-blue region of the visible spectrum (approx. 400-450 nm), corresponding to a π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), populating the first singlet excited state (S₁). Upon relaxation, these excited molecules can emit light via fluorescence, typically with a small Stokes shift.

The precise wavelengths of maximum absorption (λabs) and emission (λem) are highly dependent on the catalyst's structure. The intersection of the normalized absorption and emission spectra provides a reliable method for determining the zero-zero excitation energy (E₀,₀), which is the energy difference between the lowest vibrational levels of the ground (S₀) and first excited (S₁) states.[1][2] This value is critical for calculating the catalyst's excited-state redox potentials.

The Excited State: Lifetime and Redox Power

Once formed, the excited state (PC*) is the chemically active species. Its efficacy is governed by two primary factors: its lifetime (τ) and its redox potentials.

-

Excited-State Lifetime (τ): The lifetime is the average duration the molecule spends in the excited state before returning to the ground state via radiative (fluorescence) or non-radiative decay. A longer lifetime increases the probability of a productive bimolecular encounter with a substrate, leading to more efficient catalysis.[1][11] Acridinium catalysts typically have lifetimes in the nanosecond range.[3] As discussed, structural modifications that inhibit non-radiative decay pathways, such as restricting bond rotation, are key strategies for extending these lifetimes.[1][11]

-

Excited-State Redox Potentials: The absorption of a photon transforms the catalyst into both a stronger oxidant and a stronger reductant than its ground-state counterpart.

-

The excited-state reduction potential (Ered or E1/2[P/P⁻]) describes the ability of the excited catalyst to accept an electron. It is estimated by adding the excitation energy (E₀,₀) to the ground-state reduction potential (Ered).

-

The excited-state oxidation potential (Eox or E1/2[P•⁺/P]) describes the ability of the excited catalyst to donate an electron. It is estimated by subtracting the excitation energy (E₀,₀) from the ground-state oxidation potential (Eox).

-

Key Equations:

Ered = Ered + E₀,₀ Eox = Eox - E₀,₀

Acridinium salts are particularly valued for their extremely high excited-state reduction potentials, often exceeding +2.0 V vs. SCE, making them potent photo-oxidants capable of activating a wide range of organic substrates.[3]

The Acridine Radical: A Super-Reductant

Upon accepting an electron in a photocatalytic cycle, the acridinium cation is reduced to a neutral acridine radical (Acr•). While this species is typically re-oxidized to close the catalytic cycle, recent studies have revealed its own remarkable photochemistry.[14] Upon excitation with a second photon, this neutral radical can populate a doublet excited state, including a twisted intramolecular charge transfer (TICT) state, transforming it into one of the most potent chemical reductants ever reported, with an excited-state oxidation potential as negative as -3.36 V vs. SCE—comparable to elemental lithium.[14][15][16] This discovery opens entirely new avenues for reactivity that were previously the domain of dissolving metal reductants.

Data Summary: A Comparative Overview

The following tables summarize the key photophysical and electrochemical properties for a selection of representative acridinium photocatalysts, illustrating the impact of structural modifications.

Table 1: Spectroscopic Properties of Key Acridinium Photocatalysts

| Catalyst Name/Abbreviation | λabs (nm) | λem (nm) | E₀,₀ (eV) | Lifetime (τ, ns) |

| Fukuzumi Catalyst (Acr⁺-Mes) | 430 | 505 | 2.68 | 5.1 |

| Nicewicz Catalyst (Acr⁺-Xyl-di-tBu) | 432 | 455 | 2.80 | 12.3 |

| N-Phenyl Acridinium | 430 | 452 | 2.81 | 9.7 |

| 2,7-di-tBu Acridinium | 437 | 460 | 2.77 | 17.0 |

| N-(2,6-di-Cl-Ph) Acridinium | 430 | 453 | 2.81 | 16.5 |

Data compiled and adapted from multiple sources for illustrative purposes.[1]

Table 2: Electrochemical Properties of Key Acridinium Photocatalysts

| Catalyst Name/Abbreviation | E1/2(red) (V vs. SCE) | E*1/2(red) (V vs. SCE) |

| Fukuzumi Catalyst (Acr⁺-Mes) | -0.57 | +2.11 |

| Nicewicz Catalyst (Acr⁺-Xyl-di-tBu) | -0.61 | +2.19 |

| N-Phenyl Acridinium | -0.56 | +2.25 |

| 2,7-di-tBu Acridinium | -0.62 | +2.15 |

| N-(2,6-di-Cl-Ph) Acridinium | -0.52 | +2.29 |

Data compiled and adapted from multiple sources for illustrative purposes.[1]

Visualizing the Process: Workflows and Mechanisms

The Acridinium Photocatalytic Cycle

The general mechanism for acridinium photoredox catalysis can proceed via two main pathways: oxidative quenching or reductive quenching. The high excited-state reduction potential of acridiniums means the oxidative quenching cycle is most common.

Caption: General oxidative quenching cycle for an acridinium photocatalyst (Acr⁺).

Experimental Characterization Workflow

A robust characterization of any new photocatalyst is a self-validating process where data from multiple techniques converge to build a complete picture of its photophysical properties.

Caption: Logical workflow for the comprehensive photophysical characterization of acridinium photocatalysts.

Experimental Protocols: A Practical Guide

The following protocols outline the standard methodologies for characterizing the key photophysical properties of acridinium photocatalysts.

Protocol 1: Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

-

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths and to calculate the zero-zero excitation energy (E₀,₀).

-

Causality: These measurements define the energy of light the catalyst absorbs and the energy of its lowest singlet excited state, which is fundamental to its potential reactivity.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1-10 µM) of the acridinium salt in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane). The concentration must be low enough to ensure absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. Ensure the emission is corrected for the detector's wavelength-dependent response.

-

Data Analysis:

-

Protocol 2: Cyclic Voltammetry (CV)

-

Objective: To measure the ground-state reduction potential (E1/2[P/P⁻]) of the catalyst.

-

Causality: The ground-state potential is the thermodynamic baseline. It is combined with the excitation energy (E₀,₀) to calculate the all-important excited-state potential.

-

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of the acridinium salt in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) reference electrode.

-

Degassing: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes prior to and during the experiment. This is critical to remove dissolved oxygen, which can irreversibly react with the reduced acridine species.

-

Measurement: Scan the potential in the negative direction to observe the first reduction event. Identify the potential of the first reversible or quasi-reversible wave.

-

Referencing: After the measurement, add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record its voltammogram. All measured potentials should be reported relative to a standard, typically SCE.[1]

-

Protocol 3: Time-Correlated Single Photon Counting (TCSPC)

-

Objective: To determine the excited-state lifetime (τ) of the catalyst.

-

Causality: The lifetime dictates the time window available for the excited catalyst to react. A longer lifetime generally correlates with higher photocatalytic efficiency.

-

Methodology:

-

Sample Preparation: Use the same dilute, degassed solution prepared for fluorescence measurements. Degassing is important as oxygen is an efficient quencher of excited states.

-

Excitation: Excite the sample with a pulsed laser diode at a wavelength near the catalyst's λabs.

-

Detection: Collect the emitted photons at the catalyst's λem using a high-speed single-photon detector.

-

Data Acquisition: A TCSPC module measures the time delay between the laser pulse (start) and the arrival of the first emitted photon (stop), building a histogram of photon arrival times over millions of cycles.

-

Analysis: The resulting decay curve is fitted to an exponential function (or multi-exponential for complex systems) to extract the lifetime (τ). The quality of the fit should be validated by examining the residuals.[1]

-

Protocol 4: Transient Absorption (TA) Spectroscopy

-

Objective: To directly observe and characterize short-lived intermediates, such as the excited catalyst (PC*) or the reduced acridine radical (Acr•).

-

Causality: TA spectroscopy provides direct evidence for proposed mechanistic intermediates and allows for the measurement of the rates of individual reaction steps (e.g., electron transfer), offering unparalleled mechanistic insight.[17][18]

-

Methodology:

-

Setup: A TA experiment uses a "pump-probe" configuration. An ultrafast laser pulse (the pump) excites the sample. A second, broadband white-light pulse (the probe) is passed through the sample at a precisely controlled time delay.

-

Measurement: The change in absorbance of the probe light as a function of wavelength and time delay is recorded. This generates a 3D data map (ΔAbs vs. wavelength vs. time).

-

Analysis: Spectral features that appear and decay over time correspond to the formation and reaction of transient species. Global analysis of the data can yield the spectra of individual intermediates and the kinetic rate constants for the processes connecting them.[17][19]

-

Conclusion and Future Outlook

Acridinium-based photocatalysts represent a mature, versatile, and sustainable platform for synthetic innovation. Their value is rooted in a set of well-defined and highly tunable photophysical properties. By understanding the causal links between molecular structure, excited-state dynamics, and redox power, researchers can move beyond trial-and-error and rationally design or select the optimal catalyst for a given chemical transformation. The continued development of novel synthetic routes for acridinium diversification, coupled with advanced spectroscopic techniques to probe increasingly complex reaction mechanisms, ensures that these remarkable organic dyes will remain at the forefront of photoredox catalysis for years to come.

References

-

Title: Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation | CCS Chemistry Source: CCS Chemistry URL: [Link]

-

Title: Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation Source: ChemRxiv URL: [Link]

-

Title: Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Photoredox catalysis of acridinium and quinolinium ion derivatives Source: ResearchGate URL: [Link]

-

Title: Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies Source: SciSpace URL: [Link]

-

Title: Modulation of Acridinium Organophotoredox Catalysts Guided by Photophysical Studies | Request PDF Source: ResearchGate URL: [Link]

-

Title: Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications Source: Royal Society of Chemistry URL: [Link]

-

Title: Dicationic Acridinium/Carbene Hybrids as Strongly Oxidizing Photocatalysts Source: ChemRxiv URL: [Link]

-

Title: Design and application of aminoacridinium organophotoredox catalysts - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Discovery and Characterization of Acridine Radical Photoreductants - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 15.9.4 Synthesis and Applications of Acridinium Salts (Update 2022) Source: ResearchGate URL: [Link]

-

Title: Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts - PubMed Source: National Institutes of Health URL: [Link]

-

Title: Diversification of acridinium photocatalysts Source: The Doyle Group URL: [Link]

-

Title: Photocatalytic Activity: Experimental Features to Report in Heterogeneous Photocatalysis Source: UKnowledge URL: [Link]

-

Title: Photocatalytic Water Splitting with the Acridine Chromophore: A Computational Study - PubMed Source: National Institutes of Health URL: [Link]

-

Title: CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX CATALYSIS Source: Carolina Digital Repository URL: [Link]

-

Title: Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67) Source: YouTube URL: [Link]

-

Title: (a) Acridinium photosensitizers reacting from singlet-excited states... Source: ResearchGate URL: [Link]

-

Title: Photocatalysis, A Laboratory Experiment for an Integrated Physical Chemistry Instrumental Analysis Course | Request PDF Source: ResearchGate URL: [Link]

-

Title: Transient absorption spectroscopy in visible-light photocatalysis Source: SpringerLink URL: [Link]

-

Title: Protonation dynamics Transient absorption spectra of acridine at a pH... Source: ResearchGate URL: [Link]

-

Title: Qualitative Approaches Towards Useful Photocatalytic Materials Source: Frontiers URL: [Link]

-

Title: Transient absorption spectroscopy shines light on photocatalysts Source: AIP Publishing URL: [Link]

-

Title: Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis | Request PDF Source: ResearchGate URL: [Link]

-

Title: Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis - PubMed Source: National Institutes of Health URL: [Link]

-

Title: Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC Source: National Institutes of Health URL: [Link]

-

Title: Theoretical and Experimental Study of the Photocatalytic Properties of ZnO Semiconductor Nanoparticles... Source: MDPI URL: [Link]

-

Title: Advances in Computational Methods for Modeling Photocatalytic Reactions: A Review of Recent Developments Source: National Institutes of Health URL: [Link]

-

Title: Fluorescence Quenching of Carboxy-Substituted Phthalocyanines Conjugated with Nanoparticles... Source: MDPI URL: [Link]

-

Title: Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis Source: Vapourtec URL: [Link]

Sources

- 1. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]

- 3. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 4. Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vapourtec.com [vapourtec.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. Discovery and Characterization of Acridine Radical Photoreductants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 17. books.rsc.org [books.rsc.org]

- 18. Transient absorption spectroscopy shines light on photocatalysts - AIP.ORG [aip.org]

- 19. chemrxiv.org [chemrxiv.org]

crystal structure of 10-Methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate monohydrate

An In-Depth Technical Guide to the Crystal Structure of 10-Methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chemiluminescent Workhorse

Acridinium esters are renowned for their high quantum yield in chemiluminescence, a characteristic that has made them indispensable tools in modern analytical science.[1] The 10-methyl-9-phenoxycarbonylacridinium cation, in particular, serves as the core structure for a wide array of labels used in ultrasensitive detection assays for entities of biological and environmental importance, such as antigens, antibodies, and nucleic acid fragments.[2][3] The analytical utility of these compounds is rooted in their reaction with hydrogen peroxide in an alkaline medium. This process involves the departure of the phenoxycarbonyl group and the formation of an electronically excited 10-methyl-9-acridinone, which then decays to its ground state by emitting light.[2][4]

Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and the development of next-generation diagnostic probes. The crystal structure provides definitive insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the stability and reactivity of the compound in the solid state. This guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of 10-Methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate monohydrate (C₂₁H₁₆NO₂⁺·CF₃SO₃⁻·H₂O), a parent compound in this vital class of chemiluminogens.[2]

Part 1: Synthesis and Crystallization Protocol

The synthesis of high-purity, crystalline material is the foundational step for any crystallographic study.[5] The protocol for obtaining 10-Methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[2]

Experimental Protocol: Synthesis

-

Step 1: Preparation of 9-(Chlorocarbonyl)-acridine.

-

Acridine-9-carboxylic acid is treated with a tenfold molar excess of thionyl chloride. The excess thionyl chloride serves as both a reagent and a solvent, driving the reaction to completion to form the acid chloride. This is a standard and effective method for converting carboxylic acids to their more reactive acyl chloride derivatives.

-

-

Step 2: Esterification to Phenyl acridine-9-carboxylate. [2]

-

The resulting 9-(chlorocarbonyl)-acridine is dissolved in anhydrous dichloromethane.

-

Phenol is added, followed by N,N-diisopropylethylamine (DIPEA) or a similar non-nucleophilic base to act as an acid scavenger, neutralizing the HCl produced during the esterification. A catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP) is used to accelerate the reaction.

-

The reaction is stirred at room temperature for 15 hours. The use of anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

-

The product, phenyl acridine-9-carboxylate, is purified by column chromatography on silica gel using a cyclohexane/ethyl acetate (3/2 v/v) eluent.[2]

-

-

Step 3: Quaternarization of the Acridine Nitrogen. [2]

-

The purified phenyl acridine-9-carboxylate is dissolved in anhydrous dichloromethane under an inert argon atmosphere to prevent side reactions with atmospheric moisture.

-

A five-fold molar excess of methyl trifluoromethanesulfonate (MeOTf) is added. MeOTf is a powerful methylating agent, and its use ensures the efficient conversion of the tertiary amine of the acridine ring to the quaternary acridinium salt.

-

The reaction proceeds at room temperature for 3 hours.

-

-

Step 4: Purification and Isolation. [2]

-

The crude product is precipitated from the reaction mixture.

-

It is then dissolved in a minimal amount of ethanol, filtered to remove any insoluble impurities, and re-precipitated by adding a 25-fold excess volume of diethyl ether. This recrystallization step is crucial for obtaining the high-purity material needed for crystal growth.

-

Experimental Protocol: Single Crystal Growth[2]

-

Methodology: Single crystals suitable for X-ray diffraction were grown by slow evaporation.

-

Procedure: The purified 10-Methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate was dissolved in an ethanol/water mixture (4/1 v/v). The solution was left undisturbed, allowing for slow evaporation of the solvent. This gradual increase in concentration brings the solution to a state of supersaturation, from which well-ordered crystals can nucleate and grow.[5] The resulting yellow crystals incorporate one molecule of water per formula unit.

Caption: Synthetic and crystallization workflow.

Part 2: Crystallographic Data and Structure Refinement

The quality of a crystal structure determination is contingent upon the quality of the diffraction data and the robustness of the refinement process.[6][7] The data for 10-Methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate monohydrate were collected at 295 K using molybdenum (Mo Kα) radiation.[2]

Table 1: Crystal Data

| Parameter | Value |

| Chemical Formula | C₂₁H₁₆NO₂⁺·CF₃SO₃⁻·H₂O |

| Formula Weight | 481.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3807 (4) |

| b (Å) | 9.5785 (2) |

| c (Å) | 19.7134 (6) |

| β (°) | 98.172 (3) |

| Volume (ų) | 2127.14 (11) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.503 |

| Absorption Coeff. (mm⁻¹) | 0.22 |

| Crystal Size (mm) | 0.78 × 0.16 × 0.10 |

| [Source: Trzybiński et al., 2010][2] |

Table 2: Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Oxford Diffraction Gemini R Ultra Ruby CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 295 |

| Reflections Collected | 46462 |

| Independent Reflections | 3792 |

| R_int | 0.060 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.083, wR2 = 0.133 |

| [Source: Trzybiński et al., 2010][2] |

Trustworthiness of the Protocol: The structure was solved using direct methods and refined by full-matrix least-squares on F². The hydrogen atoms of the water molecule were located from a difference Fourier map, while all other H atoms were placed in geometrically calculated positions.[2] This is a standard and reliable procedure in small-molecule crystallography, ensuring an accurate and trustworthy final model of the crystal structure.

Part 3: In-Depth Analysis of the Crystal Structure

The crystal structure reveals a highly organized, three-dimensional architecture stabilized by a combination of strong hydrogen bonds and weaker, yet significant, non-covalent interactions.

Molecular Geometry

The asymmetric unit of the crystal contains one 10-methyl-9-phenoxycarbonylacridinium cation, one trifluoromethanesulfonate anion, and one water molecule. The geometry of the cation displays several noteworthy features.[2]

-

Ring Planarity: The acridine ring system itself is nearly planar, with an average deviation of just 0.0292 Å from the mean plane. The attached phenyl ring is also planar.

-

Dihedral Angle: The acridine and benzene ring systems are not coplanar. They are oriented at a dihedral angle of 15.6 (1)°.[2]

-

Carboxyl Group Twist: A critical feature is the pronounced twist of the phenoxycarbonyl group relative to the plane of the acridine skeleton. The dihedral angle between the carboxyl group (O-C-O) and the acridine ring is 77.0 (1)°.[2] This significant rotation likely minimizes steric hindrance and has profound implications for the chemiluminescence mechanism, influencing the accessibility and departure of the phenoxy leaving group during oxidation.

Caption: Key geometric features of the cation.

Supramolecular Assembly and Crystal Packing

The individual ions and water molecules are not isolated but are organized into a complex and stable lattice through a variety of intermolecular forces.

-

π–π Stacking and Dimer Formation: The most prominent packing feature is the formation of inversion dimers by the acridinium cations.[2] Two cations are arranged in an anti-parallel fashion, allowing for significant overlap between their planar acridine ring systems. This π–π stacking interaction is a primary organizing force in the crystal lattice.

-

Hydrogen Bonding Network: The water molecule plays a central role in connecting the different components of the structure. It acts as a hydrogen bond donor to two adjacent trifluoromethanesulfonate anions (O—H⋯O interactions) and as a hydrogen bond acceptor from C-H groups on two different cations (C—H⋯O interactions).[2]

-

Other Interactions: The 3D framework is further stabilized by a network of weaker interactions. These include C—H⋯O bonds linking cations to anions, C—F⋯π interactions between the fluorine atoms of the anion and the aromatic rings of the cation, and C—H⋯π interactions between adjacent cations.[2]

Caption: Intermolecular interactions in the crystal.

Conclusion: From Structure to Function

The provides a definitive, atomic-level blueprint of this foundational chemiluminescent agent.[2] The analysis reveals a molecule with a significantly twisted phenoxycarbonyl group and a crystal packing dominated by π–π stacking interactions that form robust cation dimers. A sophisticated hydrogen-bonding network, mediated by the water of hydration, further knits these dimers and the trifluoromethanesulfonate anions into a stable three-dimensional lattice.[2]